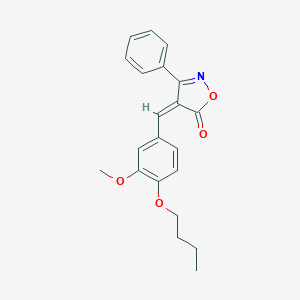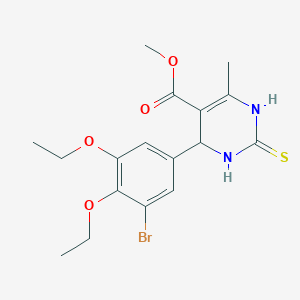
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as AC-5216, is a bioactive compound that has shown promising results in various scientific research studies. It belongs to the class of hexahydroacridine derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it has been suggested that it acts on multiple targets in the body, including NMDA receptors, voltage-gated calcium channels, and monoamine oxidase. This compound has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation. It has also been shown to inhibit the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which reduce inflammation. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which promotes neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for lab experiments. It is a bioactive compound that can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques such as high-performance liquid chromatography and mass spectrometry. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity at high concentrations, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on 9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential therapeutic applications in different disease models, including neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, future research could focus on improving the solubility and bioavailability of this compound, as well as identifying analogs with improved efficacy and safety profiles.
In conclusion, this compound is a bioactive compound that has shown promising results in various scientific research studies. It has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and antitumor properties, and its mechanism of action involves modulation of NMDA receptors, voltage-gated calcium channels, and monoamine oxidase. While this compound has several advantages for lab experiments, there are also some limitations to its use. Future research could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and improving its solubility and bioavailability.
Méthodes De Synthèse
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized using different methods, including the Hantzsch reaction, Povarov reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or primary amine in the presence of a catalyst such as ammonium acetate. The Povarov reaction involves the reaction between an arylamine, an aldehyde, and an alkene, while the Mannich reaction involves the reaction between an amine, an aldehyde, and a ketone or an imine. The synthesis method used depends on the desired yield, purity, and reaction conditions.
Applications De Recherche Scientifique
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antitumor properties. In neuroprotection, this compound has been shown to prevent neuronal damage and death caused by oxidative stress, glutamate toxicity, and β-amyloid aggregation. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. In antitumor studies, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Propriétés
Formule moléculaire |
C26H23Cl2NO4 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
9-(2-chloro-4-hydroxy-5-methoxyphenyl)-10-(4-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C26H23Cl2NO4/c1-33-23-12-16(17(28)13-22(23)32)24-25-18(4-2-6-20(25)30)29(15-10-8-14(27)9-11-15)19-5-3-7-21(31)26(19)24/h8-13,24,32H,2-7H2,1H3 |
Clé InChI |
RZMSYJVXDGXAPP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)Cl)Cl)O |
SMILES canonique |
COC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)

![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)
![3-[4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B307511.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)
![2-methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B307514.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)